

Demethyleneberberine Chloride: A Technical

Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethyleneberberine chloride	
Cat. No.:	B15620807	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine chloride (DMB), a primary metabolite of berberine, is emerging as a compound of significant pharmacological interest. Possessing a distinct chemical structure, DMB exhibits a spectrum of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the core biological activities of DMB, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Biological Activities

Demethyleneberberine chloride demonstrates a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways. As a mitochondria-targeted antioxidant, it plays a crucial role in mitigating oxidative stress, a common factor in various pathologies.[1]

Anti-inflammatory Activity

DMB exhibits potent anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to alleviate inflammatory conditions such as colitis in animal models.[2] The

primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3] By inhibiting NF-κB, DMB reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, DMB has been found to regulate T-helper cell homeostasis, contributing to its anti-inflammatory profile.[2][3]

Anti-Cancer Activity

DMB has demonstrated promising anti-cancer properties in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[4] Key signaling pathways implicated in DMB's anti-cancer effects include the TGF-β/Smads pathway and the c-Myc/HIF-1α pathway.[4] By modulating these pathways, DMB can arrest the cell cycle and induce cellular senescence in cancer cells.[4]

Antioxidant Activity

As a natural mitochondria-targeted antioxidant, DMB plays a significant role in combating oxidative stress.[5] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant properties of DMB are attributed to its chemical structure, which allows it to scavenge free radicals effectively.

Antimicrobial Activity

Preliminary evidence suggests that DMB possesses antimicrobial properties, inhibiting the growth of various microorganisms. This activity, inherited from its parent compound berberine, is an area of ongoing research. The potential for DMB to act as an antimicrobial agent, particularly against drug-resistant strains, warrants further investigation.

Quantitative Data

Quantitative data on the biological activity of **demethyleneberberine chloride** is still emerging. Much of the available literature focuses on its parent compound, berberine. The following tables summarize the available quantitative data for DMB and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity of Demethyleneberberine Derivatives

Compound	Assay	Model System	IC50 / EC50	Reference
2,3,9,10-tetra- hydroxyberberine chloride	DPPH radical scavenging	Cell-free	10.7 ± 1.76 μM	[6]
Berberrubine chloride	DPPH radical scavenging	Cell-free	55.2 ± 2.24 μM	[6]
Berberrubine	DPPH radical scavenging	Cell-free	87.4 ± 6.65 μM	[6]

Table 2: In Vitro Anti-inflammatory Effects of Demethyleneberberine (DMB)

Concentration	Cell Line	Parameter Measured	Result	Reference
10, 20, 40 μΜ	RAW264.7 macrophages	ROS production	Markedly inhibited	[1]
10, 20, 40 μΜ	RAW264.7 macrophages	Pro-inflammatory cytokine production	Markedly inhibited	[1]

Table 3: In Vivo Anti-inflammatory Effects of Demethyleneberberine (DMB) in DSS-Induced Colitis in Mice

Dosage	Parameter Measured	Result	Reference
150 and 300 mg/kg	Weight loss	Significantly alleviated	[1]
150 and 300 mg/kg	Myeloperoxidase (MPO) activity	Diminished	[1]
150 and 300 mg/kg	Production of IL-6 and TNF-α	Significantly reduced	[1]

Table 4: Anti-cancer Effects of Berberine (Parent Compound of DMB)

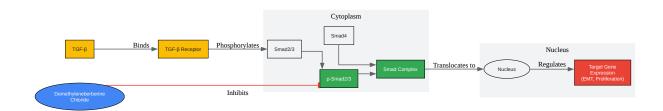
Note: Specific IC50 values for **demethyleneberberine chloride** in cancer cell lines are not widely reported in the currently available literature. The following data for berberine is provided for comparative context.

Cell Line	Cancer Type	IC50 (μM)	Reference
HCC70	Triple Negative Breast Cancer	0.19	[7]
BT-20	Triple Negative Breast Cancer	0.23	[7]
MDA-MB-468	Triple Negative Breast Cancer	0.48	[7]
MDA-MB-231	Triple Negative Breast Cancer	16.7	[7]

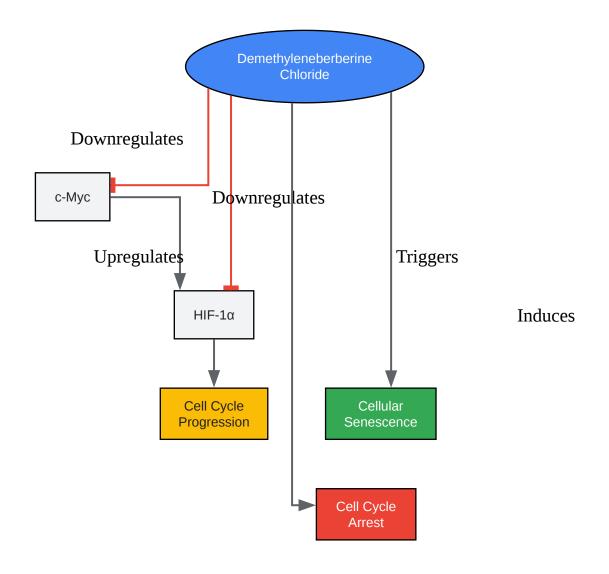
Table 5: Antimicrobial Activity of Berberine (Parent Compound of DMB)

Note: Specific MIC values for **demethyleneberberine chloride** against various microbial strains are not extensively documented. The following data for berberine is provided for context.

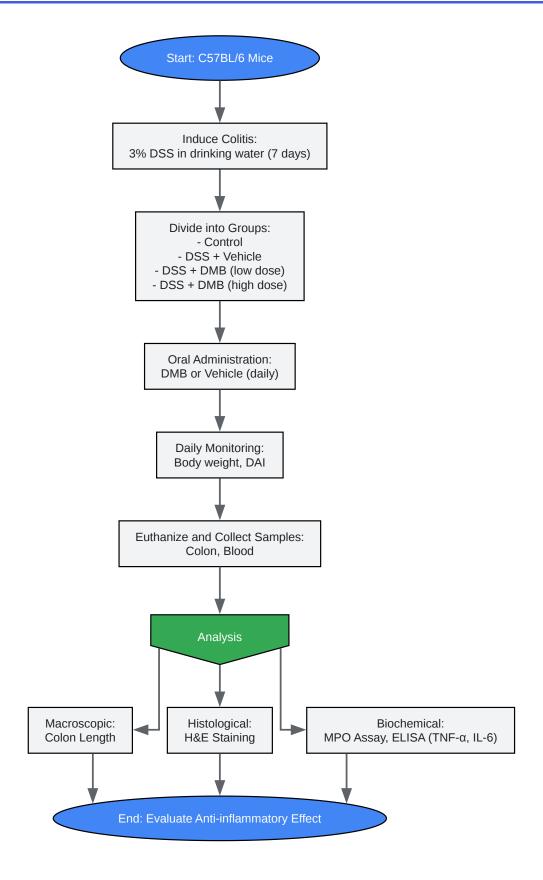
Microorganism	Strain	MIC (μg/mL)	Reference
Escherichia coli	ATCC 11775	1024	[8]
Escherichia coli	CL1	1024	[8]
Escherichia coli	DSM 22312	2048	[8]
Escherichia coli	CL2	2048	[8]
Cutibacterium acnes	Multiple strains	6.25 - 12.5	[9]


Signaling Pathways

The biological activities of **demethyleneberberine chloride** are mediated through its interaction with several key intracellular signaling pathways.



NF-kB Signaling Pathway



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Demethyleneberberine alleviates inflammatory bowel disease in mice through regulating NF-kB signaling and T-helper cell homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demethyleneberberine (chloride) | Heptest [heptest.nl]
- 3. Demethyleneberberine (chloride) | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 4. Demethyleneberberine induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Demethyleneberberine Chloride: A Technical Guide to its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620807#demethyleneberberine-chloride-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com